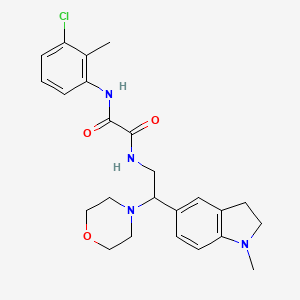![molecular formula C20H21F2N3O3S B2764091 1-(2,5-difluorophenyl)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)methanesulfonamide CAS No. 1795090-20-8](/img/structure/B2764091.png)
1-(2,5-difluorophenyl)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on the specific conditions and reagents used. The presence of various functional groups suggests that it could participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. These properties could include things like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Unusual Base-Catalyzed Exchange in Synthesis
Research into the synthesis of deuterated compounds, which shares a conceptual similarity with the complex synthesis routes that might be employed for the target compound, discusses unusual base-catalyzed exchange reactions. These processes are critical in labeling compounds for bioanalytical standards in clinical trials, highlighting the relevance of intricate synthesis techniques in developing pharmaceuticals and research chemicals (Rozze & Fray, 2009).
Two-Phase System for Synthesis of Furylmethane Derivatives
A study on the synthesis of furylmethane derivatives through a two-phase reaction system offers insights into methods that might be relevant for manipulating furan components within complex molecules. This process emphasizes the importance of selecting appropriate solvents and catalysts to increase yield and efficiency, which could be applicable to the synthesis or modification of complex molecules including those with furan components (Shinde & Rode, 2017).
Conformations and Self-Association of Sulfonamides
Investigations into the conformations and self-association behaviors of sulfonamides in solution could offer a foundational understanding relevant to the sulfonamide group present in the target compound. Such studies provide valuable information on how these molecules interact in various solvents, which is crucial for predicting their behavior in biological systems or during synthesis (Sterkhova, Moskalik, & Shainyan, 2014).
Cyclopropenium-Activated Cyclodehydration
Research on the cyclopropenium-activated cyclodehydration of diols to cyclic ethers presents a methodological approach that could be relevant for synthesizing cyclic components within complex organic molecules. This highlights the versatility of cyclopropenium ions as catalysts in organic synthesis, potentially applicable to the synthesis pathways of compounds with intricate cyclic structures (Kelly & Lambert, 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O3S/c1-24-20-6-2-5-17(20)19(23-24)12-25(11-16-4-3-9-28-16)29(26,27)13-14-10-15(21)7-8-18(14)22/h3-4,7-10H,2,5-6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOVNYGZDGTNBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)S(=O)(=O)CC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2764008.png)
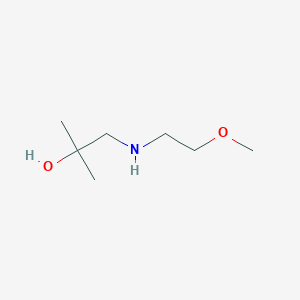
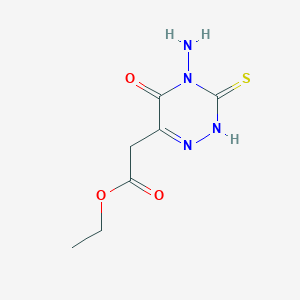
![Tert-butyl 3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate](/img/structure/B2764013.png)
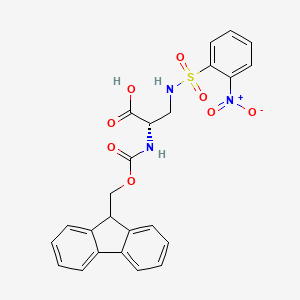
![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2764015.png)
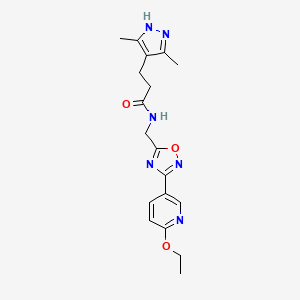


![2-chloro-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2764021.png)

![(Z)-5-chloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2764024.png)
![[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride](/img/structure/B2764027.png)
